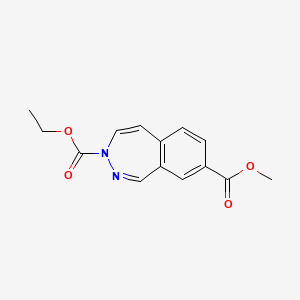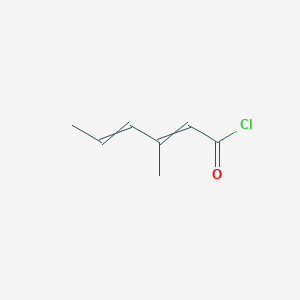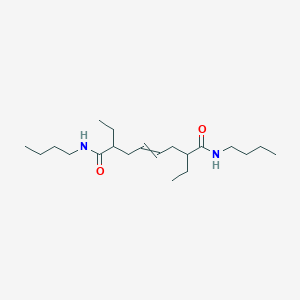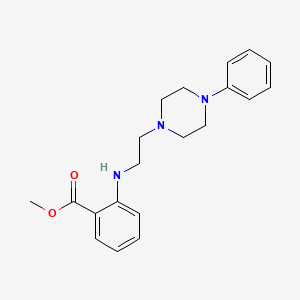
3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate is a compound belonging to the benzodiazepine family, which is known for its diverse pharmacological activities. Benzodiazepines are widely recognized for their central nervous system effects, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate can be achieved through a one-pot three-component domino reaction. This method involves the reaction of substituted 1,2-phenylenediamine, β-carbonyl esters, and ethyl glyoxylate or ethyl pyruvate in the presence of a catalytic amount of γ-Fe2O3@SiO2/Ce(OTf)3 in ethanol at ambient temperature . This approach is efficient, environmentally friendly, and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of benzodiazepines, including this compound, often involves continuous flow synthesis. This method allows for the efficient and scalable production of benzodiazepines from aminobenzophenones . The continuous flow process is advantageous due to its ability to produce large quantities of the compound with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tosylmethyl isocyanide (Tos-MIC) and ethyl isocyanoacetate . These reagents are used under mild conditions to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the use of Tos-MIC can lead to the formation of imidazobenzodiazepine intermediates .
Applications De Recherche Scientifique
3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of other benzodiazepine derivatives.
Biology: It is used in studies related to its pharmacological effects on the central nervous system.
Medicine: It has potential therapeutic applications due to its anxiolytic, sedative, and anticonvulsant properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and anticonvulsant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate include:
Propriétés
Numéro CAS |
70266-29-4 |
|---|---|
Formule moléculaire |
C14H14N2O4 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
3-O-ethyl 8-O-methyl 2,3-benzodiazepine-3,8-dicarboxylate |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(18)16-7-6-10-4-5-11(13(17)19-2)8-12(10)9-15-16/h4-9H,3H2,1-2H3 |
Clé InChI |
TVRPRTRZWHTKJM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1C=CC2=C(C=C(C=C2)C(=O)OC)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)



